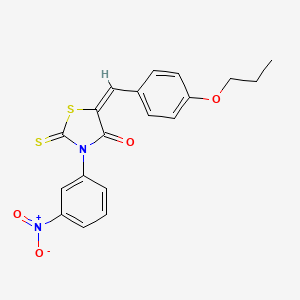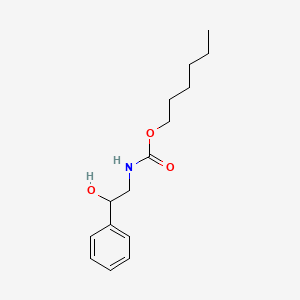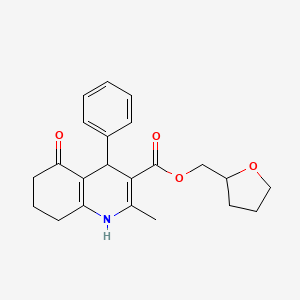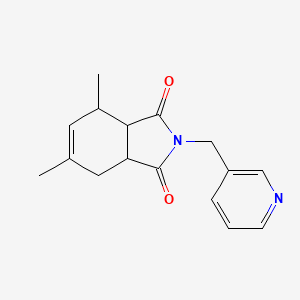![molecular formula C18H20F3N3O2 B5023079 1-acetyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5023079.png)
1-acetyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-acetyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine” is a complex organic molecule that contains several functional groups. These include a trifluoromethyl group, a phenyl group, an oxazole ring, and a piperazine ring . The trifluoromethyl group is a functional group that has the formula -CF3 . The phenyl group is a functional group with the formula -C6H5, and is derived from benzene by removal of a hydrogen atom . Oxazole is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group would introduce a significant amount of electronegativity . The oxazole and piperazine rings would likely introduce some degree of ring strain .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl, phenyl, oxazole, and piperazine groups. The trifluoromethyl group is known to be quite reactive . The oxazole ring might undergo reactions at the nitrogen or oxygen atoms . The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly increase the electronegativity of a compound . The presence of the oxazole and piperazine rings could influence the compound’s solubility and boiling/melting points .Future Directions
properties
IUPAC Name |
1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-12-16(11-23-7-9-24(10-8-23)13(2)25)22-17(26-12)14-3-5-15(6-4-14)18(19,20)21/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVFZXKFNQYNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CN3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5023014.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5023058.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5023065.png)

![4,4'-[(2-hydroxy-3-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5023085.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5023096.png)
![(5-nitro-8-quinolinyl)(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amine](/img/structure/B5023101.png)

![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzene](/img/structure/B5023118.png)